2-nitroethyl Acetate

Vue d'ensemble

Description

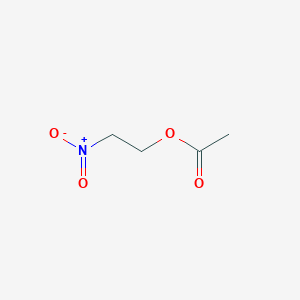

2-nitroethyl Acetate is a useful research compound. Its molecular formula is C4H7NO4 and its molecular weight is 133.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

2-Nitroethyl acetate is prominently used as a precursor in the synthesis of various pharmaceutical compounds. One notable application is in the Henry reaction , where it reacts with aldehydes or trifluoromethyl ketones to produce β-nitro alcohols. These products serve as vital intermediates in the synthesis of pharmaceuticals and natural products. The reaction can proceed under catalyst-free conditions, demonstrating its efficiency and environmental friendliness .

Michael Addition Reactions

The compound is also utilized in Michael addition reactions . For instance, it can react with α,β-unsaturated ketones to form γ-oxoacids through a two-step process involving a Michael addition followed by Nef oxidation. This method has been shown to yield higher efficiency compared to traditional methods, making it a preferred choice for synthesizing complex organic molecules .

Functionalization of Nucleosides

In medicinal chemistry, this compound plays a crucial role in the functionalization of nucleosides. It has been employed to modify the C4 position on pyrimidine and the C6 position on 2′-deoxyguanosine, leading to the production of novel nucleosides with potential therapeutic applications .

Synthesis of Dihydrodipyrrins

Another significant application involves the synthesis of dihydrodipyrrins . The compound can be converted into 2-(2-nitroethyl)pyrrole, which subsequently undergoes Michael addition with α,β-unsaturated ketones to yield nitrohexanones. This pathway highlights its utility in synthesizing complex nitrogen-containing heterocycles that are important in various chemical and biological processes .

Spectrofluorimetric Methods

Recent studies have explored the use of this compound in developing spectrofluorimetric methods for detecting melatonin and other compounds. These methods demonstrate high sensitivity and specificity, making them valuable tools in analytical chemistry for pharmaceutical applications .

Data Table: Applications Overview

Case Study 1: Efficient Catalyst-Free Henry Reaction

A study demonstrated that this compound could effectively participate in Henry reactions without catalysts, yielding β-nitro alcohols in excellent yields across various substrates. This approach not only simplifies the reaction process but also enhances sustainability by utilizing tap water as a solvent .

Case Study 2: Synthesis of Novel Nucleosides

Research highlighted the successful functionalization of nucleosides using this compound, resulting in compounds with improved pharmacological profiles. The modifications at C4 and C6 positions were crucial for enhancing biological activity and selectivity against specific targets .

Case Study 3: Spectroscopic Applications

The application of this compound in developing new spectroscopic methods for melatonin detection showcased its versatility beyond synthetic chemistry. The methods developed were validated statistically and found to be highly effective compared to traditional techniques .

Analyse Des Réactions Chimiques

Nucleophilic Cleavage to Ethyl Nitroacetate

The intermediate 2-nitroethyl acetoacetate undergoes nucleophilic cleavage with ethanol:

Cyclization via IMSDA/IMHDA Reactions

2-Nitroethyl acetate participates in domino cyclization reactions:

-

Oxa-IMHDA Cyclization : Reacts with α,β-unsaturated ketones to form tetralin derivatives. For example:

Key Challenges :

Condensation with Acetals

This compound reacts with acetals in acetic anhydride to synthesize 3-aryl-2-nitroacrylates:

Antiproliferative Activity

Derivatives like epi-2am exhibit moderate anticancer activity:

Propriétés

Formule moléculaire |

C4H7NO4 |

|---|---|

Poids moléculaire |

133.10 g/mol |

Nom IUPAC |

2-nitroethyl acetate |

InChI |

InChI=1S/C4H7NO4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3 |

Clé InChI |

WFOWWWKKYONWQY-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCC[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.